molecular formula C17H23N5O4 B2474874 Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate CAS No. 878721-13-2

Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate

Cat. No.: B2474874
CAS No.: 878721-13-2
M. Wt: 361.402
InChI Key: JVIIAIOCVZNYEQ-UHFFFAOYSA-N
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Description

Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate is a useful research compound. Its molecular formula is C17H23N5O4 and its molecular weight is 361.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Gomaa et al. (2011) discusses the synthesis and inhibitory activity of novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates. These compounds showed potential in enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines, indicating their relevance in cancer research and treatment strategies (Gomaa et al., 2011).

Mitochondria-Targeted Prodrugs

Hattan et al. (2013) synthesized derivatives of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, aiming at creating mitochondria-targeted prodrugs. These compounds, including imidazole propanoates, have potential applications in antioxidant therapies, highlighting their importance in the treatment of diseases related to oxidative stress (Hattan et al., 2013).

Imaging Hypoxia in Tumors

Malik et al. (2012) focused on the synthesis of a tracer, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine, for PET imaging of hypoxic tumor tissue. This research underscores the use of imidazole propanoates in diagnostic imaging, particularly in detecting hypoxic conditions in cancerous tissues (Malik et al., 2012).

Cytotoxic Activity Against Tumor Cell Lines

汪学全 et al. (2015) synthesized hybrid compounds between aza-brazilin and imidazole from 3-(3,4-dimeth-oxyphenyl)propanoic acid. These compounds were evaluated for cytotoxic activities against human tumor cell lines, suggesting their potential in cancer treatment (汪学全 et al., 2015).

Antioxidant and Anti-Inflammatory Properties

A study by Кorobko et al. (2018) synthesized derivatives of 1,3-dimethylxanthine with pyrazole and investigated their antioxidant and anti-inflammatory properties. This research provides insights into the potential therapeutic applications of imidazole propanoates in treating inflammatory diseases (Кorobko et al., 2018).

Tautomerism and Ionization Processes

Lichtenberg et al. (1972) investigated the tautomerism and ionization processes in hypoxanthines and 6‐thiopurines. Their findings provide a fundamental understanding of the chemical behavior of compounds like imidazole propanoates, which is critical for their application in various research fields (Lichtenberg et al., 1972).

Methylglyoxal in Food and Organisms

Research by Nemet et al. (2006) on methylglyoxal in food and living organisms, discussing its formation and role in glycation end-products, provides insights into the biochemical pathways and reactions involving compounds like methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate (Nemet et al., 2006).

Applications in Antifungal Therapies

Heeres and van Cutsem (1981) synthesized 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, showing their activity against fungi and bacteria. This research points to the potential use of imidazole propanoates in developing new antifungal and antibacterial agents (Heeres & van Cutsem, 1981).

Catalyst for Quinoline Synthesis

Rezayati et al. (2016) developed an efficient magnetic catalyst based on imidazole-functionalized Fe3O4 nanoparticles for the synthesis of polysubstituted quinolines. This study highlights the role of imidazole propanoates in facilitating chemical reactions, particularly in synthesizing complex organic compounds (Rezayati et al., 2016).

Development of Functional Cyclic Carbonates

Olsson et al. (2014) synthesized reactive imidazole intermediates for the creation of functional cyclic carbonates. Their work demonstrates the utility of these compounds in polymer chemistry, particularly in the synthesis of polycarbonates (Olsson et al., 2014).

Properties

IUPAC Name

methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-6-8-20-10(2)11(3)22-13-14(18-16(20)22)19(4)17(25)21(15(13)24)9-7-12(23)26-5/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIIAIOCVZNYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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